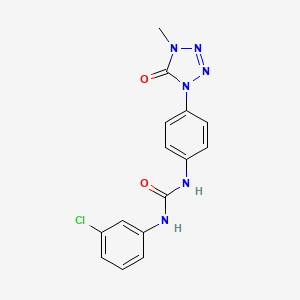
1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea is a urea derivative that is of interest due to its potential biological activities. Urea derivatives have been widely studied for their various pharmacological properties, including anticancer and antimicrobial activities, as well as their role in plant growth regulation .
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of isocyanates with amines or the reaction of acyl azides with amines. For example, a series of 1,3-disubstituted ureas with phenyl fragments containing halogen substituents were synthesized with yields ranging from 33% to 80% . Similarly, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas were synthesized by the reaction of acyl azides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole . These methods could potentially be applied to the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques such as NMR spectroscopy, IR spectroscopy, and X-ray diffraction. For instance, the structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was confirmed by spectral and single-crystal X-ray diffraction studies . Similarly, the crystal structure of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one was determined using X-ray diffraction, revealing that it crystallizes in the monoclinic system . These techniques are crucial for confirming the molecular structure of the compound .
Chemical Reactions Analysis
Urea derivatives can undergo various chemical reactions, including condensation and cyclization reactions. For example, the synthesis of a pyrazole derivative involved a condensation/cyclization reaction of an enone with hydrazine hydrochloride . The reactivity of the compound towards different reagents and conditions could lead to the formation of various metabolites or derivatives with distinct biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and optical properties, can be characterized using techniques like polarimetry, HPLC, and IR spectroscopy. The enantiomer composition of a related compound, Galodif, was determined by chiral HPLC and polarimetry, and the absolute configuration of enantiomers was proposed . The crystal growth and characterization of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one provided insights into its optical properties, including refractive index and second-harmonic generation efficiency . These properties are important for understanding the behavior of the compound in different environments and for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Insecticidal Activity
1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea and 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)-urea, closely related compounds, have been identified as representatives of a novel class of insecticides. These compounds demonstrate an unprecedented mode of action, showing high insecticidal activity manifested primarily as a failure to moult or pupate due to a defect in cuticle deposition. This unique action suggests potential applications in pest control, with expected safety towards mammals (Mulder & Gijswijt, 1973).
Antitumor Activities
Novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives exhibit promising antitumor activities. This highlights the compound's potential in cancer therapy, expanding the scope of urea derivatives in medicinal chemistry (Ling et al., 2008).
Cytokinin-like Activity and Adventitious Rooting Enhancement
Urea derivatives, including compounds with structures similar to the one , have been shown to regulate cell division and differentiation. Some urea derivatives demonstrate cytokinin-like activity, surpassing even that of adenine compounds. This activity includes enhancing adventitious root formation, making these compounds valuable in plant morphogenesis studies (Ricci & Bertoletti, 2009).
Antimicrobial Activity
Research into imidazole ureas/carboxamides containing dioxaphospholanes suggests novel urea derivatives possess significant antimicrobial properties. This includes the potential for combating resistant microbial strains, indicating a promising avenue for developing new antibiotics (Rani et al., 2014).
Corrosion Inhibition
Urea derivatives have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solutions. The presence of these compounds significantly reduces corrosion, pointing towards applications in metal protection and preservation technologies (Bahrami & Hosseini, 2012).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-21-15(24)22(20-19-21)13-7-5-11(6-8-13)17-14(23)18-12-4-2-3-10(16)9-12/h2-9H,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDJVUKVLFCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-[(5,6-dimethylpyrimidine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011072.png)
![N-(2-ethoxyphenyl)-4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B3011073.png)
![2-[(E)-4-(Dimethylamino)but-2-enoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B3011075.png)
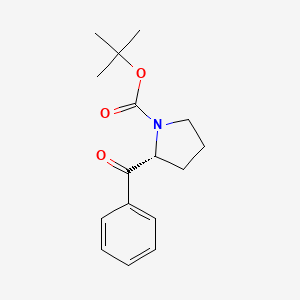
![4,7-Dimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011077.png)
![5-tert-Butyl 2-methyl 6-methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B3011079.png)
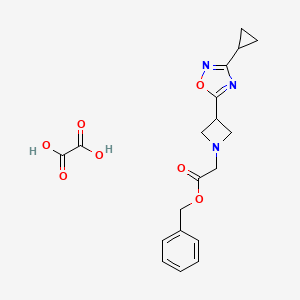
![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)
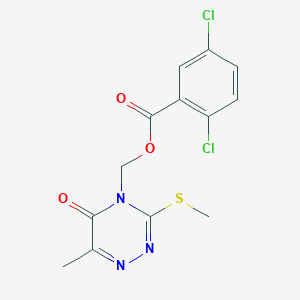
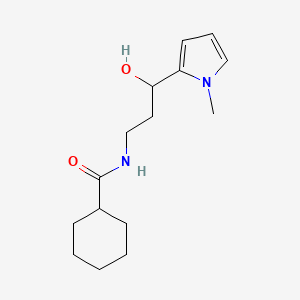
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)